molecular formula C9H8ClNOS B8726037 Benzothiazole, 6-chloro-2-ethoxy- CAS No. 70292-67-0

Benzothiazole, 6-chloro-2-ethoxy-

Cat. No.: B8726037
CAS No.: 70292-67-0
M. Wt: 213.68 g/mol
InChI Key: WZTRWHZBHLTNBD-UHFFFAOYSA-N
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Description

Benzothiazole, 6-chloro-2-ethoxy- is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 6th position and an ethoxy group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 6-chloro-2-ethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The presence of a chlorine atom and an ethoxy group can be introduced through subsequent substitution reactions.

Industrial Production Methods: Industrial production of Benzothiazole, 6-chloro-2-ethoxy- typically involves large-scale synthesis using cost-effective and efficient methods. One-pot multicomponent reactions and microwave-assisted synthesis are often employed to enhance yield and reduce reaction time. Green chemistry principles are also applied to minimize the use of toxic solvents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 6-chloro-2-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzothiazole, 6-chloro-2-ethoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole, 6-chloro-2-ethoxy- involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that Benzothiazole, 6-chloro-2-ethoxy- can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

  • Benzothiazole, 2-aminobenzothiazole
  • Benzothiazole, 2-mercaptobenzothiazole
  • Benzothiazole, 6-chloro-2-methoxybenzothiazole

Comparison: Benzothiazole, 6-chloro-2-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

70292-67-0

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

6-chloro-2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3

InChI Key

WZTRWHZBHLTNBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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